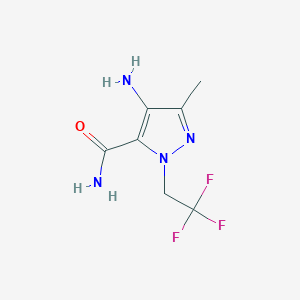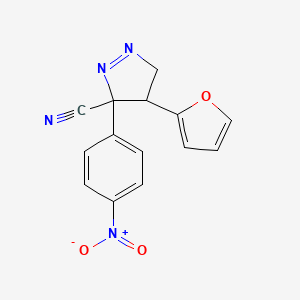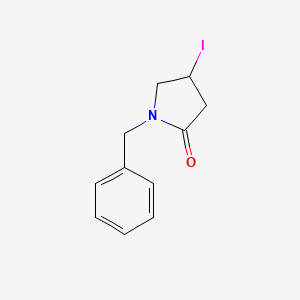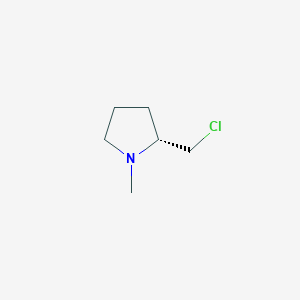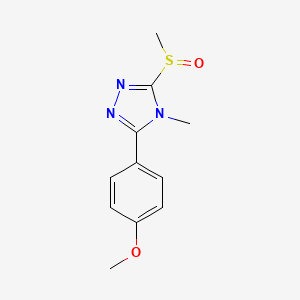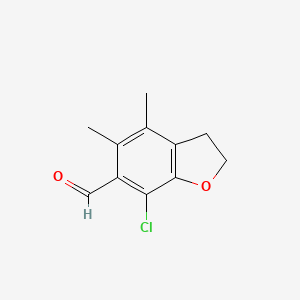
7-Chloro-4,5-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a chloro group at the 7th position, two methyl groups at the 4th and 5th positions, and an aldehyde group at the 6th position of the dihydrobenzofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-carbaldehyde typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions. One common method involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of Substituents: The chloro, methyl, and aldehyde groups are introduced through specific reactions. For example, the chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride. The methyl groups can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate. The aldehyde group can be introduced through formylation reactions using reagents like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of 7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-carbaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The aldehyde group in 7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-carbaldehyde can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The aldehyde group can also be reduced to form primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid.
Reduction: 7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The chloro and aldehyde groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The exact pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-7-chloro-2,3-dihydrobenzofuran-6-carbaldehyde: Similar structure with a bromo group instead of a methyl group.
7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-methanol: Similar structure with a methanol group instead of an aldehyde group.
7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid: Similar structure with a carboxylic acid group instead of an aldehyde group.
Uniqueness
7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-carbaldehyde is unique due to the specific combination of substituents on the benzofuran ring. The presence of both chloro and aldehyde groups provides distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
89240-28-8 |
|---|---|
Formule moléculaire |
C11H11ClO2 |
Poids moléculaire |
210.65 g/mol |
Nom IUPAC |
7-chloro-4,5-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde |
InChI |
InChI=1S/C11H11ClO2/c1-6-7(2)9(5-13)10(12)11-8(6)3-4-14-11/h5H,3-4H2,1-2H3 |
Clé InChI |
AAEOZKAGLAVCGA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C2=C1CCO2)Cl)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


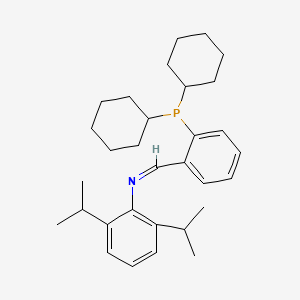
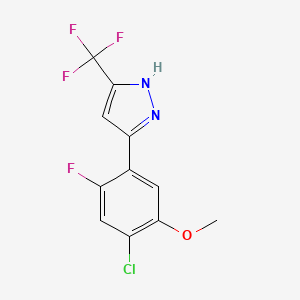
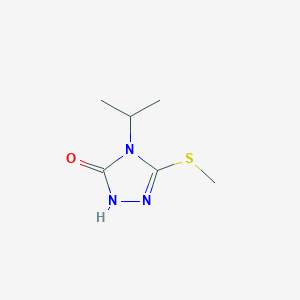

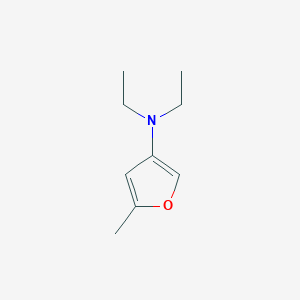


![3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891020.png)
